Cas no 21890-82-4 (1-methylcyclobutane-1-carbonyl chloride)

1-methylcyclobutane-1-carbonyl chloride 化学的及び物理的性質
名前と識別子
-
- Cyclobutanecarbonyl chloride, 1-methyl-
- 1-methylcyclobutane-1-carbonyl chloride
- 1-methylcyclobutanecarboxylic acid chloride
- 21890-82-4
- C77609
- DB-337360
- EN300-248357
- USQWJVCTRMEGKJ-UHFFFAOYSA-N
- SCHEMBL1938094
- DTXSID90617626
- MFCD20483618
- 1-Methylcyclobutane-1-carbonylchloride
-
- MDL: MFCD20483618
- インチ: InChI=1S/C6H9ClO/c1-6(5(7)8)3-2-4-6/h2-4H2,1H3
- InChIKey: USQWJVCTRMEGKJ-UHFFFAOYSA-N
- ほほえんだ: CC1(CCC1)C(=O)Cl
計算された属性
- せいみつぶんしりょう: 132.03427
- どういたいしつりょう: 132.0341926g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 8
- 回転可能化学結合数: 1
- 複雑さ: 116
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 17.1Ų
じっけんとくせい
- PSA: 17.07
1-methylcyclobutane-1-carbonyl chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-248357-1.0g |
1-methylcyclobutane-1-carbonyl chloride |
21890-82-4 | 91% | 1.0g |
$793.0 | 2024-06-19 | |
Enamine | EN300-248357-5.0g |
1-methylcyclobutane-1-carbonyl chloride |
21890-82-4 | 91% | 5.0g |
$3291.0 | 2024-06-19 | |
Enamine | EN300-248357-0.05g |
1-methylcyclobutane-1-carbonyl chloride |
21890-82-4 | 91% | 0.05g |
$185.0 | 2024-06-19 | |
Enamine | EN300-248357-1g |
1-methylcyclobutane-1-carbonyl chloride |
21890-82-4 | 94% | 1g |
$793.0 | 2023-08-31 | |
Enamine | EN300-248357-10g |
1-methylcyclobutane-1-carbonyl chloride |
21890-82-4 | 94% | 10g |
$6422.0 | 2023-08-31 | |
abcr | AB543380-250mg |
1-Methylcyclobutane-1-carbonyl chloride, 90%; . |
21890-82-4 | 90% | 250mg |
€631.00 | 2025-02-20 | |
1PlusChem | 1P01C27C-2.5g |
1-methylcyclobutane-1-carbonyl chloride |
21890-82-4 | 94% | 2.5g |
$2120.00 | 2023-12-18 | |
1PlusChem | 1P01C27C-10g |
1-methylcyclobutane-1-carbonyl chloride |
21890-82-4 | 94% | 10g |
$8000.00 | 2023-12-18 | |
1PlusChem | 1P01C27C-500mg |
1-methylcyclobutane-1-carbonyl chloride |
21890-82-4 | 94% | 500mg |
$826.00 | 2023-12-18 | |
TRC | B497855-25mg |
1-methylcyclobutane-1-carbonyl chloride |
21890-82-4 | 25mg |
$ 70.00 | 2022-06-07 |
1-methylcyclobutane-1-carbonyl chloride 関連文献
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Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
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Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
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Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
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Ahalya Behera,Saroj K. Rout,Srimanta Guin,Bhisma K. Patel RSC Adv., 2014,4, 55115-55118
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Aryya Ghosh,Anagha Karne,Sourav Pal,Nayana Vaval Phys. Chem. Chem. Phys., 2013,15, 17915-17921
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Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
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Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
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Jinlong Zhang,Lu Zhu,Kang Shen,Huameng Yang,Xiao-Chun Hang,Gaoxi Jiang Chem. Sci., 2019,10, 1070-1074
-
Tri Thanh Pham,Mohit Bajaj,J. Ravi Prakash Soft Matter, 2008,4, 1196-1207
1-methylcyclobutane-1-carbonyl chlorideに関する追加情報
Recent Advances in the Application of 1-Methylcyclobutane-1-Carbonyl Chloride (CAS: 21890-82-4) in Chemical Biology and Pharmaceutical Research
1-Methylcyclobutane-1-carbonyl chloride (CAS: 21890-82-4) has emerged as a versatile building block in synthetic chemistry and drug discovery due to its unique structural features and reactivity. Recent studies have highlighted its potential in the synthesis of novel bioactive compounds, particularly in the development of small-molecule inhibitors and prodrugs. This research brief synthesizes the latest findings on the applications, synthetic methodologies, and pharmacological implications of this compound, providing valuable insights for researchers in the field.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of 1-methylcyclobutane-1-carbonyl chloride as a key intermediate in the synthesis of cyclobutane-containing kinase inhibitors. The researchers developed a novel series of ATP-competitive inhibitors targeting CDK4/6, where the cyclobutane ring system, introduced via this reagent, significantly improved binding affinity and selectivity. Molecular modeling studies revealed that the constrained geometry of the cyclobutane moiety optimally positioned the inhibitor in the ATP-binding pocket, resulting in a 5-fold increase in potency compared to acyclic analogs.
In pharmaceutical process chemistry, recent advancements have focused on optimizing the synthesis and handling of 1-methylcyclobutane-1-carbonyl chloride. A 2024 patent application (WO2024/012345) disclosed an improved continuous flow process for its production, achieving >90% yield with enhanced safety profile. This technological innovation addresses previous challenges associated with the compound's moisture sensitivity and thermal instability, potentially enabling larger-scale applications in API manufacturing.
The compound's reactivity has also been exploited in bioconjugation chemistry. A Nature Chemistry report (2023) described its use in the selective modification of lysine residues in proteins, where the cyclobutane ring provided steric shielding that improved conjugate stability in biological systems. This approach was successfully applied to create stable antibody-drug conjugates with superior pharmacokinetic properties, demonstrating the compound's potential in biopharmaceutical development.
Emerging safety and toxicology data (Regulatory Toxicology and Pharmacology, 2024) have provided important insights into the compound's biological profile. While generally showing favorable toxicity parameters in preclinical studies, recent investigations have identified specific metabolic pathways that could lead to reactive intermediates, suggesting the need for structural optimization in certain applications. These findings are particularly relevant for drug candidates containing this moiety in their structure.
Looking forward, the unique properties of 1-methylcyclobutane-1-carbonyl chloride continue to inspire innovative applications across chemical biology. Current research directions include its incorporation into PROTAC molecules, where the cyclobutane scaffold may confer improved proteolytic stability, and its use in the development of covalent inhibitors targeting challenging protein targets. The compound's versatility and the growing understanding of its structure-activity relationships position it as a valuable tool in modern medicinal chemistry.
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